REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4](O)=O.[NH2:12]C(N)=O>ClCCl>[Br:1][C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4]#[N:12]
|
Name
|
|
Quantity
|
588 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)O)C=CC(=C1)Cl
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
is stirred with ethyl acetate and water
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
deposited onto 364 mg of aluminum oxide on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The residue is irradiated for 60 min in a microwave at 150° C
|
Duration
|
60 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling the residue
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
CUSTOM
|
Details
|
the aqueous phase is removed
|
Type
|
WASH
|
Details
|
The organic phase is washed with a sodium hydrogencarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Type
|
CUSTOM
|
Details
|
The product is reacted further without additional purification
|
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C#N)C=CC(=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |